Nerofe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nerofe is a novel human hormone-peptide known for its anti-cancer activity. It is a 14 amino acid peptide that plays a key role in immune system regulation. This compound has shown promising results in inducing apoptosis in various cancer cell lines, including acute myeloid leukemia, breast carcinoma, glioblastoma, neuroblastoma, prostate cancer, and lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nerofe is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the desired peptide chain. The synthesis process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves anchoring the first amino acid to a solid resin and then sequentially adding protected amino acids to build the peptide chain.
Deprotection and Cleavage: After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can handle multiple synthesis cycles simultaneously, ensuring efficient and high-yield production. The process is optimized to minimize impurities and maximize the yield of the desired peptide .
Chemical Reactions Analysis
Types of Reactions
Nerofe undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the peptide, leading to the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, reduction reactions break disulfide bonds, converting them back to free thiol groups.
Substitution: This reaction involves the replacement of one amino acid residue with another, which can alter the peptide’s properties and activity.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and iodine, typically used under mild conditions to avoid peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .
Scientific Research Applications
Nerofe has a wide range of scientific research applications, including:
Cancer Treatment: This compound has shown efficacy in inducing apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
Immune System Regulation: It plays a role in modulating the immune response by binding to the T1/ST2 receptor and activating caspases and kinases involved in apoptosis.
Angiogenesis Inhibition: This compound inhibits the secretion of pro-angiogenic cytokines, thereby preventing the formation of new blood vessels that supply tumors.
Biomarker Development: Its selective action on cancer cells makes it a valuable biomarker for diagnosing and monitoring cancer progression.
Mechanism of Action
Nerofe exerts its effects through a multi-faceted mechanism:
Direct Action on Cancer Cells: It binds to the T1/ST2 receptor, which is overexpressed in cancer cells, leading to the activation of caspases 8, 9, and 3, and inducing apoptosis.
Regulation of Angiogenesis: By inhibiting the secretion of major pro-angiogenic cytokines, this compound prevents the formation of new blood vessels that supply nutrients to tumors.
Immune System Modulation: It regulates cytokine secretion, thereby modulating the immune response and enhancing the body’s ability to fight cancer.
Comparison with Similar Compounds
Nerofe is unique compared to other similar compounds due to its specific mechanism of action and selective targeting of cancer cells. Similar compounds include:
Tumor Necrosis Factor (TNF): Like this compound, TNF is involved in inducing apoptosis in cancer cells but has broader systemic effects and higher toxicity.
Tumor-Related Apoptosis-Inducing Ligand (TRAIL): TRAIL also induces apoptosis in cancer cells but has different receptor targets and a distinct mechanism of action.
Interleukin-1 (IL-1): IL-1 is involved in immune system regulation but does not have the same selective action on cancer cells as this compound.
This compound’s unique ability to selectively induce apoptosis in cancer cells while sparing healthy cells makes it a promising candidate for cancer therapy .
Properties
CAS No. |
1311294-45-7 |
---|---|
Molecular Formula |
C96H129N21O20 |
Molecular Weight |
1897.2 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C96H129N21O20/c1-52(2)41-71(85(126)110-74(46-59-49-103-66-31-17-14-28-62(59)66)88(129)106-69(36-37-79(121)122)84(125)105-68(34-21-39-101-96(99)100)83(124)107-70(95(136)137)33-19-20-38-97)111-92(133)81(55(6)120)116-90(131)77(51-118)114-91(132)78-35-22-40-117(78)94(135)76(42-53(3)4)113-87(128)72(43-56-23-9-7-10-24-56)109-86(127)73(44-57-25-11-8-12-26-57)112-93(134)80(54(5)119)115-89(130)75(47-60-50-104-67-32-18-15-29-63(60)67)108-82(123)64(98)45-58-48-102-65-30-16-13-27-61(58)65/h7-18,23-32,48-50,52-55,64,68-78,80-81,102-104,118-120H,19-22,33-47,51,97-98H2,1-6H3,(H,105,125)(H,106,129)(H,107,124)(H,108,123)(H,109,127)(H,110,126)(H,111,133)(H,112,134)(H,113,128)(H,114,132)(H,115,130)(H,116,131)(H,121,122)(H,136,137)(H4,99,100,101)/t54-,55-,64+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,80+,81+/m0/s1 |
InChI Key |
FNQVICDIQNFNHD-NOQIVBDNSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC(C)C)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CO)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.